Tetrahydrofolic acid

Catalog No.
S545032
CAS No.
135-16-0
M.F
C19H23N7O6
M. Wt
445.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydrofolic acid

CAS Number

135-16-0

Product Name

Tetrahydrofolic acid

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

Molecular Formula

C19H23N7O6

Molecular Weight

445.4 g/mol

InChI

InChI=1S/C19H23N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t11?,12-/m0/s1

InChI Key

MSTNYGQPCMXVAQ-KIYNQFGBSA-N

SMILES

Array

solubility

0.269 g/L

Synonyms

5,6,7,8-tetrahydrofolic acid; Tetrahydropteroylglutamic acid; th-folate; folate-H4; Tetrahydrofolic acid.

Canonical SMILES

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

The exact mass of the compound Tetrahydrofolic acid is 445.17098 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tetrahydrofolic acid (THF), CAS 135-16-0, is the fundamental, biologically active form of vitamin B9. Unlike its synthetic precursor, folic acid, THF is the reduced coenzyme that directly participates in one-carbon metabolism, a critical pathway for the synthesis of nucleic acids (purines and thymidine) and various amino acids. Its primary role is to act as a carrier for single-carbon units (e.g., methyl, formyl groups), making it indispensable for cellular proliferation and maintenance. For procurement in research settings, the key distinction of THF is its immediate bioavailability for enzymatic reactions, bypassing the multi-step enzymatic reduction required by folic acid.

Substituting Tetrahydrofolic acid (THF) with its common oxidized precursor, folic acid, introduces critical metabolic and experimental variables. Folic acid is not biologically active and requires a two-step reduction by the enzyme dihydrofolate reductase (DHFR) to become THF. This enzymatic conversion is a known rate-limiting step in humans and can be slow, leading to the accumulation of unmetabolized folic acid which can interfere with folate transport and metabolism. In cell culture or enzymatic assays, relying on this conversion introduces variability dependent on cellular DHFR activity, which differs between cell lines and can be inhibited by various compounds. Furthermore, THF is significantly less stable than folic acid, particularly to oxidation and acidic pH, making handling and storage conditions critical for experimental reproducibility. Therefore, for applications requiring immediate and defined coenzyme activity without metabolic bottlenecks, direct procurement of THF is necessary.

Immediate Bioactivity: Bypasses the Rate-Limiting DHFR Enzymatic Conversion Required by Folic Acid

Tetrahydrofolic acid (THF) is the direct, active coenzyme for one-carbon metabolism. Unlike folic acid, it does not require reduction by dihydrofolate reductase (DHFR). The conversion of folic acid to THF is a two-step, NADPH-dependent process catalyzed by DHFR, which is known to be a rate-limiting step in human systems. Procuring THF eliminates this metabolic bottleneck, providing immediate substrate availability for downstream enzymatic reactions such as thymidylate and purine synthesis.

Evidence DimensionMetabolic Activation Requirement
Target Compound DataDirectly biologically active; no enzymatic conversion required.
Comparator Or BaselineFolic Acid: Requires a two-step reduction by Dihydrofolate Reductase (DHFR).
Quantified DifferenceEliminates a two-step, rate-limiting enzymatic conversion process.
ConditionsIn vitro and in vivo biological systems.

For experiments sensitive to folate metabolism kinetics or in systems with low/inhibited DHFR activity, using THF ensures direct and predictable coenzyme function.

Differential Stability Under Acidic Conditions: Critical for Process and Formulation Design

Tetrahydrofolic acid exhibits significantly lower stability in acidic conditions compared to other folates. In a systematic study of folate stability, THF was shown to be unstable at low pH values. For instance, during heat treatment at 100°C, THF degradation rates increase substantially at pH values below 4. In contrast, folic acid and 5-methyltetrahydrofolate (5-MTHF) are comparatively more stable across a wider pH range. This pH-dependent instability is a critical handling parameter; THF is most stable at neutral or alkaline pH.

Evidence DimensionpH-Dependent Stability
Target Compound DataShows instability and degradation at low pH (acidic conditions).
Comparator Or BaselineFolic Acid & 5-Methyltetrahydrofolate: Relatively stable across a broad pH range (pH 2-10).
Quantified DifferenceQualitatively significant; THF degrades rapidly in acidic conditions where folic acid remains stable for extended periods.
ConditionsAqueous buffer solutions at various pH values (2-10), with and without heat treatment (37°C and 100°C).

This dictates specific buffer and solvent choices; THF is unsuitable for acidic formulations or processes where other folates might be viable, requiring neutral to alkaline conditions for handling and storage.

High Susceptibility to Oxidative Degradation: Requires Specific Handling Protocols

Tetrahydrofolic acid is highly susceptible to oxidative degradation, a key differentiator from more stable analogs like folic acid. Studies show that THF is more susceptible to oxidative cleavage than its precursor, dihydrofolate (DHF). The oxidative degradation of THF is a known challenge for enzymologists, necessitating the routine addition of mild reducing agents such as ascorbate or 2-mercaptoethanol to assay buffers to prevent its breakdown during experiments. This contrasts sharply with folic acid, which is an oxidized and more robust molecule.

Evidence DimensionOxidative Stability
Target Compound DataHighly susceptible to rapid oxidative degradation, particularly in the presence of air or oxidizing agents like ferricyanide.
Comparator Or BaselineFolic Acid / Dihydrofolic Acid: Significantly more stable toward oxidation. Folic acid is the fully oxidized form.
Quantified DifferenceTHF requires the presence of reducing agents for stability in typical assay conditions, whereas folic acid does not.
ConditionsAqueous solutions, ambient conditions, presence of air or chemical oxidants.

Procurement of THF necessitates co-procurement and implementation of stringent handling protocols, including the use of antioxidants and anaerobic conditions, to ensure compound integrity and experimental reproducibility.

Enzymatic Assays Requiring Direct Folate Coenzyme Activity

For in vitro kinetic studies of folate-dependent enzymes (e.g., thymidylate synthase, serine hydroxymethyltransferase), THF is the required substrate. Using folic acid would introduce the confounding variable of DHFR conversion efficiency, making it impossible to accurately determine the kinetics of the target enzyme.

Cell Culture Models with Low or Inhibited DHFR Expression

When working with cell lines known to have low DHFR activity or in experiments involving DHFR inhibitors like methotrexate, providing THF directly is essential to support cell proliferation and one-carbon metabolism. Folic acid would be ineffective in these systems as it cannot be converted to its active form.

Studies of Direct Folate Pathway Intermediates

In metabolic research focused on the direct roles of specific folate forms, THF serves as the essential parent compound from which other one-carbon-carrying derivatives are synthesized. Its use allows for precise tracing and analysis of the interconversion and utilization of folate coenzymes without the upstream regulation of folic acid reduction.

Formulations Requiring Controlled, Immediate Bioavailability under Anoxic, Neutral pH Conditions

For specialized applications, such as developing acellular biochemical reaction systems or specific diagnostic reagents, the direct use of THF provides immediate activity. Its known instability profile dictates the formulation conditions (neutral pH, exclusion of oxygen), ensuring that the active component is well-defined and stable for its intended shelf life and use.

Purity

>60% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Powder; [Sigma-Aldrich MSDS]

XLogP3

-0.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

8

Exact Mass

445.17098148 Da

Monoisotopic Mass

445.17098148 Da

Heavy Atom Count

32

Appearance

Solid powder

Melting Point

250 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

43ZWB253H4

Drug Indication

For nutritional supplementation, also for treating dietary shortage or imbalance.

Mechanism of Action

Tetrahydrofolate is transported across cells by receptor-mediated endocytosis where it is needed to maintain normal erythropoiesis, synthesize purine and thymidylate nucleic acids, interconvert amino acids, methylate tRNA, and generate and use formate.

Wikipedia

Tetrahydrofolic_acid

Dates

Last modified: 08-15-2023
1: García-Molina F, Muñoz-Muñoz JL, Martínez-Ortiz F, García-Ruíz PA, Tudela J, García-Cánovas F, Rodríguez-López JN. Tetrahydrofolic Acid is a potent suicide substrate of mushroom tyrosinase. J Agric Food Chem. 2011 Feb 23;59(4):1383-91. doi: 10.1021/jf1035433. Epub 2011 Jan 25. PubMed PMID: 21265541.
2: Marsilje TH, Hedrick MP, Desharnais J, Capps K, Tavassoli A, Zhang Y, Wilson IA, Benkovic SJ, Boger DL. 10-(2-benzoxazolcarbonyl)-5,10-dideaza-acyclic-5,6,7,8-tetrahydrofolic acid: a potential inhibitor of GAR transformylase and AICAR transformylase. Bioorg Med Chem. 2003 Oct 1;11(20):4503-9. PubMed PMID: 13129586.
3: Zhang Y, Desharnais J, Marsilje TH, Li C, Hedrick MP, Gooljarsingh LT, Tavassoli A, Benkovic SJ, Olson AJ, Boger DL, Wilson IA. Rational design, synthesis, evaluation, and crystal structure of a potent inhibitor of human GAR Tfase: 10-(trifluoroacetyl)-5,10-dideazaacyclic-5,6,7,8-tetrahydrofolic acid. Biochemistry. 2003 May 27;42(20):6043-56. PubMed PMID: 12755606.
4: Marsilje TH, Labroli MA, Hedrick MP, Jin Q, Desharnais J, Baker SJ, Gooljarsingh LT, Ramcharan J, Tavassoli A, Zhang Y, Wilson IA, Beardsley GP, Benkovic SJ, Boger DL. 10-Formyl-5,10-dideaza-acyclic-5,6,7,8-tetrahydrofolic acid (10-formyl-DDACTHF): a potent cytotoxic agent acting by selective inhibition of human GAR Tfase and the de novo purine biosynthetic pathway. Bioorg Med Chem. 2002 Aug;10(8):2739-49. PubMed PMID: 12057663.
5: Borrell JI, Teixidó J, Matallana JL, Martínez-Teipel B, Colominas C, Costa M, Balcells M, Schuler E, Castillo MJ. Synthesis and biological activity of 7-oxo substituted analogues of 5-deaza-5,6,7,8-tetrahydrofolic acid (5-DATHF) and 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF). J Med Chem. 2001 Jul 5;44(14):2366-9. PubMed PMID: 11428931.
6: Schleyer E, Rudolph KL, Braess J, Unterhalt M, Ehninger G, Hiddemann W, Kern W. Impact of the simultaneous administration of the (+)- and (-)-forms of formyl-tetrahydrofolic acid on plasma and intracellular pharmacokinetics of (-)-tetrahydrofolic acid. Cancer Chemother Pharmacol. 2000;45(2):165-71. PubMed PMID: 10663632.
7: Hullán L, Trézl L, Szarvas T, Csiba A. The hydrazine derivative aminoguanidine inhibits the reaction of tetrahydrofolic acid with hydroxymethylarginine biomolecule. Acta Biol Hung. 1998;49(2-4):265-73. PubMed PMID: 10526969.
8: Baggott JE, Robinson CB, Eto I, Johanning GL, Cornwell PE. Iron compounds catalyze the oxidation of 10-formyl-5,6,7,8 tetrahydrofolic acid to 10-formyl-7,8 dihydrofolic acid. J Inorg Biochem. 1998 Sep;71(3-4):181-7. PubMed PMID: 9833324.
9: Borrell JI, Teixidó J, Martínez-Teipel B, Matallana JL, Copete MT, Llimargas A, García E. Synthesis and biological activity of 4-amino-7-oxo-substituted analogues of 5-deaza-5,6,7,8-tetrahydrofolic acid and 5,10-dideaza-5, 6,7,8-tetrahydrofolic acid. J Med Chem. 1998 Aug 27;41(18):3539-45. PubMed PMID: 9719607.
10: Bailey SW, Ayling JE. Total chemical synthesis of chirally pure (6S)-tetrahydrofolic acid. Methods Enzymol. 1997;281:3-16. PubMed PMID: 9250961.
11: Taylor EC, Chaudhari R, Lee K. A simplified and efficient synthesis of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF). Invest New Drugs. 1996;14(3):281-5. PubMed PMID: 8958183.
12: Wedge SR, Laohavinij S, Taylor GA, Boddy A, Calvert AH, Newell DR. Clinical pharmacokinetics of the antipurine antifolate (6R)-5,10- dideaza-5,6,7,8-tetrahydrofolic acid (Lometrexol) administered with an oral folic acid supplement. Clin Cancer Res. 1995 Dec;1(12):1479-86. PubMed PMID: 9815947.
13: Czejka MJ, Schenk T, Scheithauer W. Red blood cell partitioning of N5-methyl-tetrahydrofolic acid after i.v. administration. Arch Pharm (Weinheim). 1992 Nov;325(11):741-2. PubMed PMID: 1485839.
14: Bigham EC, Hodson SJ, Mallory WR, Wilson D, Duch DS, Smith GK, Ferone R. Synthesis and biological activity of open-chain analogues of 5,6,7,8-tetrahydrofolic acid--potential antitumor agents. J Med Chem. 1992 Apr 17;35(8):1399-410. PubMed PMID: 1573633.
15: van Tellingen O, Sips JH, Beijnen JH, Schornagel JH, Nooyen WJ. Bioanalysis of the investigational anti-tumour drug 5,10-dideaza-5,6,7,8-tetrahydrofolic acid by high-performance liquid chromatography with ultraviolet detection. J Chromatogr. 1992 Apr 15;576(1):158-62. PubMed PMID: 1500451.
16: Shih C, Gossett LS, Worzalla JF, Rinzel SM, Grindey GB, Harrington PM, Taylor EC. Synthesis and biological activity of acyclic analogues of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid. J Med Chem. 1992 Mar 20;35(6):1109-16. PubMed PMID: 1552503.
17: Natsuhori M, Shimoda M, Kokue E, Hayama T, Takahashi Y. Tetrahydrofolic acid as the principal congener of plasma folates in pigs. Am J Physiol. 1991 Jul;261(1 Pt 2):R82-6. PubMed PMID: 1858958.
18: Pizzorno G, Moroson BA, Cashmore AR, Beardsley GP. (6R)-5,10-Dideaza-5,6,7,8-tetrahydrofolic acid effects on nucleotide metabolism in CCRF-CEM human T-lymphoblast leukemia cells. Cancer Res. 1991 May 1;51(9):2291-5. PubMed PMID: 1707749.
19: Taber LD, O'Brien P, Bowsher RR, Sportsman JR. Competitive particle concentration fluorescence immunoassay for measuring 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (lometrexol) in serum. Clin Chem. 1991 Feb;37(2):254-60. PubMed PMID: 1993335.
20: 5,10-Dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF): a potent inhibitor of purine biosynthesis. Nutr Rev. 1990 Nov;48(11):421-3. Review. PubMed PMID: 2080047.

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